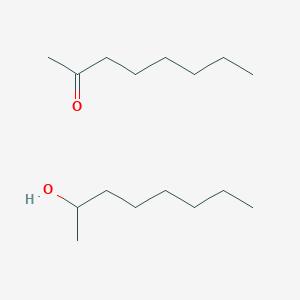

Octan-2-ol;octan-2-one

Description

Significance of Octan-2-ol and Octan-2-one in Contemporary Organic Synthesis and Biocatalysis

Octan-2-ol and octan-2-one serve as versatile building blocks and substrates in modern chemical transformations, finding application in both traditional organic synthesis and green biocatalytic processes.

Octan-2-ol is a key intermediate and solvent in multiple industrial and laboratory settings. solubilityofthings.comlonghuatech.com It is used in the synthesis of a wide array of other chemicals, including surfactants, cosmetic emollient esters (such as palmitate and stearate), and plasticizers. wikipedia.org Furthermore, it is a precursor in the manufacture of fragrances, lubricants like zinc dithiophosphate (B1263838) (ZDDP), and the pesticide Dinocap. wikipedia.org Commercially, octan-2-ol can be produced through the base-cleavage of ricinoleic acid, a component of castor oil. wikipedia.org

In the realm of biocatalysis, a field focused on using natural catalysts like enzymes for chemical reactions, octan-2-ol is of particular interest due to its chiral nature. wikipedia.org It exists as two non-superimposable mirror images, or enantiomers: (R)-2-octanol and (S)-2-octanol. ontosight.aiontosight.ai These enantiomerically pure forms are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.airsc.org A key biocatalytic application is the kinetic resolution of racemic (a 50:50 mixture of both enantiomers) octan-2-ol. Using enzymes such as lipase (B570770) B from Candida antarctica (CALB), chemists can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiopure alcohol from the newly formed enantiopure ester. mdpi.comnih.gov This method provides an efficient route to both (R)- and (S)-2-octanol with high enantiomeric purity. nih.gov

Octan-2-one is frequently used as a starting material for synthesizing chiral alcohols. The reduction of the ketone's carbonyl group creates the chiral center found in octan-2-ol. Biocatalysis offers a green and highly selective method for this transformation. For instance, whole cells of organisms like Daucus carota (carrot) have been employed to bio-reduce octan-2-one, yielding (2S)-(+)-octan-2-ol with high enantiomeric excess. rsc.org Similarly, cells of Acetobacter pasteurianus have been used in deep eutectic solvents (DES), a type of green solvent, to produce (R)-octan-2-ol from octan-2-one with high conversion rates. mdpi.com Such enzymatic reductions are a cornerstone of modern asymmetric synthesis, providing access to specific stereoisomers that are crucial for the activity of many bioactive molecules. nih.gov The study of octan-2-one's role in chiral chemistry is significant for the development of stereospecific drugs. solubilityofthings.com

Table 1: Physical and Chemical Properties of Octan-2-ol

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₈O | ontosight.ai |

| Molar Mass | 130.23 g/mol | ontosight.ainih.gov |

| Appearance | Colorless, oily liquid | wikipedia.orgnih.govnmppdb.com.ng |

| Odor | Characteristic aromatic/alcoholic odor | solubilityofthings.comnih.gov |

| Boiling Point | ~179 °C | solubilityofthings.comnih.gov |

| Melting Point | -31.6 to -40 °C | ontosight.ainih.gov |

| Density | ~0.82 g/cm³ | ontosight.ai |

| Solubility in Water | Poorly soluble/insoluble | solubilityofthings.comwikipedia.orgontosight.ai |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | solubilityofthings.comwikipedia.orgontosight.ai |

Table 2: Physical and Chemical Properties of Octan-2-one

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₆O | ontosight.aisciencemadness.org |

| Molar Mass | 128.21 g/mol | solubilityofthings.comontosight.ai |

| Appearance | Colorless, oily liquid | ontosight.aisciencemadness.org |

| Odor | Mild, sweet, fruity odor | solubilityofthings.comontosight.aisciencemadness.org |

| Boiling Point | ~173 °C | ontosight.aisciencemadness.org |

| Melting Point | ~ -16 to -20 °C | ontosight.aisciencemadness.org |

| Density | ~0.82 g/cm³ | nih.govsolubilityofthings.com |

| Solubility in Water | Slightly soluble | ontosight.aisciencemadness.org |

| Solubility in Organic Solvents | Soluble in ethanol and ether | solubilityofthings.comontosight.ai |

Overview of Isomeric Octanols and Octanones in Academic Chemical Disciplines

The study of isomers—molecules with the same formula but different structures—is a fundamental aspect of chemistry. The octanol (B41247) and octanone families, with their numerous structural and positional isomers, serve as excellent models for investigating how molecular architecture influences physical properties and chemical reactivity.

Isomeric Octanols include primary alcohols like 1-octanol (B28484) and various secondary alcohols where the hydroxyl group is located at different positions on the carbon chain (e.g., 2-octanol (B43104), 3-octanol, 4-octanol). rsc.orgrsc.org Research in physical chemistry has focused on how the position of the -OH group affects intermolecular forces, particularly hydrogen bonding. nih.gov A comparative study of 1-octanol, 2-octanol, 3-octanol, and 4-octanol (B147376) revealed significant differences in their microstructure in the liquid state. rsc.org While all isomers form clusters through hydrogen bonding, the linear structure of 1-octanol leads to looser, larger aggregates compared to the branched isomers (2-, 3-, and 4-octanol), which form a greater number of smaller, tighter aggregates. rsc.org This steric hindrance from the alkyl chain's position impacts properties like viscosity and dielectric dynamics. rsc.org Furthermore, 1-octanol is extensively used in medicinal and environmental chemistry as a standard solvent to determine the octanol-water partition coefficient (log P), a key parameter for predicting the lipophilicity and environmental fate of pharmaceutical and chemical compounds. rsc.orgwikipedia.org

Isomeric Octanones also exhibit distinct properties based on the location of the carbonyl group. Besides 2-octanone (B155638), isomers like 3-octanone (B92607) and 4-octanone (B1346966) are subjects of academic research. acs.orgd-nb.info For example, studies on alcohol dehydrogenases, enzymes that interconvert alcohols and ketones, have shown that these enzymes can exhibit strong regioselectivity. The zinc-dependent alcohol dehydrogenase from Rhodococcus erythropolis shows high activity for reducing 2-octanone but significantly lower activity for 4-octanone, highlighting how enzyme active sites can precisely distinguish between closely related isomers. d-nb.info Furthermore, different isomers can have unique biological roles; 3-octanone, for instance, is produced by certain plants and mushrooms as a fragrant agent and, in the case of the oyster mushroom, as a potent weapon against nematodes. acs.org The study of bicyclic octanones, which are structural isomers with a bridged-ring system, is also a significant area in synthetic organic chemistry, providing access to complex molecular scaffolds. solubilityofthings.combiosynth.com

Structure

2D Structure

Properties

CAS No. |

58053-50-2 |

|---|---|

Molecular Formula |

C16H34O2 |

Molecular Weight |

258.44 g/mol |

IUPAC Name |

octan-2-ol;octan-2-one |

InChI |

InChI=1S/C8H18O.C8H16O/c2*1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3;3-7H2,1-2H3 |

InChI Key |

OVLLYKKSSIIUMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)O.CCCCCCC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octan 2 Ol and Octan 2 One

Chemo-Catalytic and Stoichiometric Synthesis Pathways

The transformation between octan-2-ol and octan-2-one, and their de novo synthesis, can be achieved through several effective chemo-catalytic and stoichiometric routes. These pathways offer distinct advantages in terms of yield, reaction conditions, and substrate scope.

Catalytic Hydrogenation of Octan-2-one to Octan-2-ol

The reduction of octan-2-one to octan-2-ol is a fundamental transformation achievable through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. While direct hydrogenation is common, the reverse reaction, acceptorless dehydrogenation of octan-2-ol, provides significant insight into the catalytic systems applicable to this transformation. In acceptorless dehydrogenation, the alcohol is converted to a ketone with the concomitant release of hydrogen gas.

Research into the acceptorless dehydrogenation of 2-octanol (B43104) has identified several effective catalyst systems. For instance, copper-based catalysts supported on materials like titanium dioxide (TiO₂) have demonstrated high conversion rates of over 99%. The selectivity towards octan-2-one is dependent on the support material and the reaction conversion level. Similarly, bimetallic catalysts, such as quasi-alloyed copper-cobalt (CuCo) nanoparticles, have shown excellent yields and can be recycled multiple times without significant loss of activity. These findings suggest that catalysts based on copper, cobalt, ruthenium, and other transition metals are highly effective for the interconversion of octan-2-ol and octan-2-one.

Table 1: Catalyst Performance in the Dehydrogenation of 2-Octanol

| Catalyst | Support | Conversion (%) | Selectivity to 2-Octanone (B155638) (%) | Key Findings |

|---|---|---|---|---|

| Copper (Cu) | TiO₂ | >99.9 | 83-90 (up to 80% conversion) | Conversion increases with Cu surface area. |

| Copper (Cu) | ZrO₂ | 60 | 94 | High selectivity towards the ketone product. |

| Cobalt (Co) | Various | - | - | Catalyst activity is dependent on the support used (Al₂O₃, C, ZnO, etc.). |

This data is derived from studies on the acceptorless dehydrogenation of 2-octanol, the reverse reaction of catalytic hydrogenation.

Controlled Oxidation of Octan-2-ol to Octan-2-one using Selective Reagents

The oxidation of a secondary alcohol like octan-2-ol provides a direct route to octan-2-one. This transformation requires careful selection of the oxidizing agent to prevent over-oxidation or side reactions. chemistrysteps.com A variety of reagents, categorized as "mild" or "strong," can effect this conversion. However, for secondary alcohols, both types of reagents typically yield the ketone as the final product because further oxidation would necessitate the cleavage of a carbon-carbon bond. chemistrysteps.comyoutube.com

Commonly employed methods for this oxidation include:

Chromium-Based Reagents : Jones reagent (CrO₃ in H₂SO₄) and Pyridinium Chlorochromate (PCC) are classic and effective oxidants. chemistrysteps.comyoutube.com Jones reagent is considered a strong oxidant, while PCC is milder and is often used for conversions requiring anhydrous conditions. youtube.com

DMSO-Based Reagents : The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, and the Moffatt oxidation (DMSO activated by a carbodiimide) are mild methods that operate at low temperatures and avoid the use of heavy metals. chemistrysteps.commasterorganicchemistry.com

Hypervalent Iodine Reagents : The Dess-Martin Periodinane (DMP) is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is known for its operational simplicity and neutral pH conditions. chemistrysteps.commasterorganicchemistry.com

Catalytic Systems : The TEMPO-catalyzed oxidation, using a stable nitroxyl radical in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach), offers a greener alternative to heavy metal-based oxidants. researchgate.net

Table 2: Comparison of Selective Reagents for Octan-2-ol Oxidation

| Reagent/System | Type | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Jones Reagent (H₂CrO₄) | Strong, Cr-based | Aqueous acid | High yield, inexpensive | Toxic chromium waste |

| PCC (C₅H₅NHCrO₃Cl) | Mild, Cr-based | Anhydrous CH₂Cl₂ | Stops at aldehyde for 1° alcohols | Toxic chromium waste |

| Swern Oxidation | Mild, DMSO-based | Low temp (-78 °C) | High selectivity, no metals | Requires cryogenic temps, foul odor |

| Dess-Martin Periodinane | Mild, Iodine-based | Room temperature | Mild, neutral pH, high yield | Can be explosive, expensive |

Grignard Reagent Applications in Octanol (B41247) and Octanone Construction

Grignard reagents (R-MgX) are powerful nucleophiles essential for forming carbon-carbon bonds. masterorganicchemistry.com They are highly effective in the synthesis of both octan-2-ol and octan-2-one from smaller precursor molecules.

Synthesis of Octan-2-ol: Octan-2-ol, a secondary alcohol, can be synthesized by the reaction of a Grignard reagent with an appropriate aldehyde. masterorganicchemistry.combeilstein-journals.org The reaction involves the nucleophilic attack of the Grignard's carbanion on the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. semanticscholar.org There are two primary disconnection approaches for synthesizing octan-2-ol:

Hexanal and Methylmagnesium Bromide : Reacting hexanal with methylmagnesium bromide.

Acetaldehyde and Hexylmagnesium Bromide : Reacting acetaldehyde with hexylmagnesium bromide.

Synthesis of Octan-2-one: The synthesis of ketones like octan-2-one using Grignard reagents requires a substrate that is less reactive than a ketone to prevent a second addition reaction. masterorganicchemistry.com Acid chlorides are suitable substrates for this purpose. The reaction of an acid chloride with a Grignard reagent forms a ketone. To prevent the highly reactive Grignard reagent from attacking the newly formed ketone, the reaction is often carried out at low temperatures. chemistrysteps.com An effective synthesis for octan-2-one involves the reaction of hexanoyl chloride with methylmagnesium bromide . The use of moderating agents like bis[2-(N,N-dimethylamino)ethyl] ether can improve selectivity for the ketone product by forming a complex with the Grignard reagent, thereby reducing its reactivity. chemistrysteps.comyoutube.com

Regioselective Hydration of Alkynes for Octan-2-one Formation

The formation of octan-2-one can be efficiently achieved through the regioselective hydration of a terminal alkyne, specifically 1-octyne. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. The initial product is an enol, which rapidly tautomerizes to the more stable keto form, octan-2-one.

This transformation is typically catalyzed by acids or metal salts. nih.gov

Acid-Catalyzed Hydration : The reaction can be performed using strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. nih.gov

Metal-Catalyzed Hydration : Gold(I) and gold(III) complexes are highly effective catalysts for alkyne hydration, often proceeding under mild conditions with excellent regioselectivity for the methyl ketone. nih.gov While historically mercury(II) salts were used, their toxicity has led to the development of alternative catalysts.

The reaction provides a direct and atom-economical route to methyl ketones from readily available terminal alkynes. nih.gov

Oxidative Cleavage Strategies in Octan-2-one Synthesis

Oxidative cleavage is a powerful synthetic strategy that breaks carbon-carbon double or triple bonds to form carbonyl compounds. acs.org This method can be employed to synthesize octan-2-one from a larger alkene precursor. The choice of cleavage conditions determines the oxidation state of the final products.

To synthesize octan-2-one, one could start with an appropriately substituted alkene, such as 2-methylnon-2-ene . Cleavage of the double bond in this molecule would yield octan-2-one and acetone.

Key oxidative cleavage methods include:

Ozonolysis : This is the most common and reliable method for cleaving alkenes. The alkene reacts with ozone (O₃) to form an ozonide intermediate, which is then worked up to yield the carbonyl products. A reductive workup (e.g., with zinc or dimethyl sulfide) will yield ketones and aldehydes, while an oxidative workup (e.g., with hydrogen peroxide) will convert any aldehyde fragments to carboxylic acids. acs.org For the synthesis of octan-2-one from 2-methylnon-2-ene, either workup would be effective as only ketones are formed.

Permanganate/Periodate Cleavage : A two-step process involving syn-dihydroxylation of the alkene using a catalytic amount of osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄), followed by cleavage of the resulting diol with periodic acid (HIO₄) or sodium periodate (NaIO₄), yields the corresponding carbonyl compounds.

Table 3: Oxidative Cleavage Reagents for Ketone Synthesis

| Reagent System | Description | Work-up Type | Typical Products |

|---|---|---|---|

| 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Ozonolysis | Reductive | Ketones and/or Aldehydes |

| 1. O₃; 2. H₂O₂ | Ozonolysis | Oxidative | Ketones and/or Carboxylic Acids |

| 1. cat. OsO₄/NMO; 2. HIO₄ | Dihydroxylation then Cleavage | - | Ketones and/or Aldehydes |

| 1. cold, dilute KMnO₄; 2. HIO₄ | Dihydroxylation then Cleavage | - | Ketones and/or Aldehydes |

Mechanochemical Transformations of Octan-2-ol

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a rapidly growing field of green chemistry that often allows for solvent-free reactions. This technique has been successfully applied to the oxidation of alcohols.

The oxidation of secondary alcohols to ketones can be performed efficiently under ball milling conditions. acs.org For example, a TEMPO-based catalytic system can be activated mechanically to oxidize benzylic alcohols under air. acs.org While this specific method was less efficient for non-activated aliphatic alcohols like octan-2-ol, other mechanochemical protocols have shown broader applicability. acs.org

Another approach involves using solid-supported reagents, such as pyridinium chlorochromate (PCC) supported on KSF montmorillonite clay. This system has been shown to oxidize a wide variety of primary and secondary alcohols, including aliphatic ones, to their corresponding carbonyl compounds in high yields and short reaction times under ball milling conditions. semanticscholar.org This solvent-free method simplifies product purification and reduces waste, presenting a sustainable alternative to traditional solution-phase oxidations for the synthesis of octan-2-one from octan-2-ol. semanticscholar.org

Stereochemical Aspects of Williamson Ether Synthesis Involving Octan-2-ol

The Williamson ether synthesis is a cornerstone method for the formation of ethers, proceeding via a bimolecular nucleophilic substitution (S(_N)2) reaction. masterorganicchemistry.comyoutube.com This mechanism has significant stereochemical implications when a chiral alcohol, such as octan-2-ol, is used as a precursor. The stereochemical outcome at the chiral center of octan-2-ol is dependent on its role in the reaction: either as the nucleophile or as the electrophile.

Octan-2-ol as a Nucleophile:

When chiral octan-2-ol is deprotonated to form the corresponding alkoxide, it acts as the nucleophile. This octan-2-oxide then attacks an alkyl halide. In this scenario, the C-O bond of the octan-2-ol is not broken, and the reaction occurs at the electrophilic carbon of the alkyl halide. Consequently, the stereochemical configuration at the chiral C2 center of the octan-2-ol moiety remains unchanged in the final ether product. However, if the alkyl halide substrate is also chiral, its stereocenter will undergo an inversion of configuration. masterorganicchemistry.comreddit.com

Octan-2-ol as an Electrophile:

Alternatively, the hydroxyl group of octan-2-ol can be converted into a good leaving group, such as a tosylate, to form a chiral electrophile. When this octan-2-yl tosylate reacts with an incoming nucleophilic alkoxide, the S(_N)2 reaction takes place directly at the chiral C2 center of the octan-2-yl derivative. In accordance with the S(_N)2 mechanism, this results in a "backside attack" by the nucleophile, leading to a complete inversion of the stereochemical configuration at the C2 center in the resulting ether product. masterorganicchemistry.com

It is important to note that because octan-2-ol is a secondary alcohol, the corresponding alkoxide is a strong base. miracosta.edu Therefore, when reacting a derivative of octan-2-ol (as the electrophile) with an alkoxide, or when using the octan-2-oxide as the nucleophile with a secondary or tertiary alkyl halide, the desired S(_N)2 substitution reaction can face competition from an E2 elimination side reaction, which would lead to the formation of octenes. masterorganicchemistry.com

Biocatalytic and Sustainable Bio-based Production Approaches

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov The use of whole plant cells as biocatalysts is particularly attractive as it circumvents the need for expensive isolated enzymes and cofactors. researchgate.net

Enantioselective Bioreduction of Prochiral Ketones to Chiral Octan-2-ol

The asymmetric bioreduction of the prochiral ketone, octan-2-one, to the corresponding chiral secondary alcohol, octan-2-ol, can be efficiently achieved using plant-based biocatalysts. These systems offer high enantioselectivity under mild, environmentally benign conditions. niscpr.res.innih.gov

Freshly cut roots of the common carrot, Daucus carota, have proven to be a highly effective biocatalyst for the enantioselective reduction of octan-2-one. niscpr.res.in In an aqueous medium at room temperature, Daucus carota cells reduce octan-2-one to yield (2S)-(+)-octan-2-ol. Without any additives, a 50% yield and an enantiomeric excess (ee) of 87% have been reported after 144 hours. niscpr.res.in

Cell suspension cultures of Nicotiana tabacum have also been utilized for the bioreduction of octan-2-one. While producing the same (2S)-(+)-octan-2-ol enantiomer, the reported enantiomeric excess was lower, at 73% ee. niscpr.res.in

The efficiency of the bioreduction of octan-2-one by Daucus carota can be significantly improved by optimizing the reaction conditions, particularly through the addition of exogenous reducing agents. These additives help to regenerate the endogenous coenzymes, such as NAD(P)H, that are essential for the activity of the reductase enzymes. niscpr.res.in

The addition of isopropanol to the reaction medium has a pronounced effect on both the yield and the enantioselectivity of the conversion of octan-2-one. When the bioreduction is carried out in the presence of 3% (v/v) isopropanol, the yield of (2S)-(+)-octan-2-ol dramatically increases to 95%, with an outstanding enantiomeric excess of over 99%. niscpr.res.in This highlights the critical role of co-additives in enhancing the performance of the plant cell biocatalyst.

| Biocatalyst | Substrate | Additive | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| Daucus carota | Octan-2-one | None | 144 | 50 | 87 | (S) |

| Daucus carota | Octan-2-one | Isopropanol (3%) | 144 | 95 | >99 | (S) |

| Nicotiana tabacum | Octan-2-one | Not Specified | Not Specified | High | 73 | (S) |

The bioreduction of ketones in plant cells is catalyzed by a class of enzymes known as oxidoreductases, specifically carbonyl reductases or dehydrogenases. rsc.orgnih.govresearchgate.net These enzymes facilitate the transfer of a hydride ion from a reduced cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketone substrate. researchgate.netnih.gov This process reduces the ketone to a secondary alcohol. The high stereoselectivity observed is due to the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that favors hydride attack on one of the two prochiral faces of the carbonyl group. researchgate.net For the reduction of octan-2-one by Daucus carota, the hydride is delivered to the Re-face of the carbonyl, leading to the formation of the (S)-alcohol, in accordance with Prelog's rule. scirp.org

While additives like isopropanol can enhance the reaction by aiding in cofactor regeneration, higher concentrations can be detrimental. It has been observed that increasing the concentration of isopropanol or ethanol (B145695) to between 5% and 30% leads to a decrease in the yield of the alcohol product. This is likely due to the inactivation of the responsible oxidoreductase enzymes at higher organic solvent concentrations. niscpr.res.in

The oxidoreductases present in Daucus carota exhibit a broad substrate scope, effectively reducing a wide variety of prochiral ketones beyond just octan-2-one. nih.gov Studies have shown that carrot roots can catalyze the reduction of various acetophenones, α-azido aryl ketones, β-ketoesters, and other aliphatic and cyclic ketones. nih.govorganic-chemistry.org The stereospecificity is generally high, with a strong preference for producing the (S)-enantiomer of the corresponding secondary alcohol. scirp.org This broad applicability and consistent stereoselectivity make Daucus carota a versatile and valuable biocatalyst for the synthesis of a range of chiral alcohols. rsc.orgnih.gov

Stereochemistry and Chirality in Octan 2 Ol Research

Enantiomeric Forms and Optical Activity of Octan-2-ol

Octan-2-ol is a chiral molecule, meaning it is non-superimposable on its mirror image. wikipedia.org This chirality arises from the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a hexyl group (-C₆H₁₃). Consequently, octan-2-ol exists as a pair of enantiomers: (R)-(-)-2-octanol and (S)-(+)-2-octanol. researchgate.netnist.gov

These enantiomers are identical in most physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light. This phenomenon is known as optical activity. One enantiomer rotates the plane of polarized light to the right (dextrorotatory, denoted by "+") and the other rotates it to the left (levorotatory, denoted by "-") by an equal magnitude. The specific rotation is a characteristic property of a chiral compound. For the enantiomers of 2-octanol (B43104), the specific optical rotations are of equal magnitude but opposite in sign. nih.gov

| Property | (R)-(-)-2-Octanol | (S)-(+)-2-Octanol |

|---|---|---|

| Synonym | l-octan-2-ol | d-2-octanol |

| CAS Number | 5978-70-1 | 6169-06-8 |

| Specific Optical Rotation ([α]D) | -9.9° (at 17°C) | +9.9° (at 17°C) |

Stereochemical Control in Octan-2-ol and Octan-2-one Synthesis

Controlling the three-dimensional arrangement of atoms during a chemical reaction is a central goal of modern organic synthesis. For molecules like octan-2-ol, this means developing methods to selectively produce one enantiomer over the other.

Asymmetric Synthesis Methodologies for Octan-2-ol Derivatives

Asymmetric synthesis refers to a reaction that converts an achiral starting material into a chiral product, leading to an unequal amount of the possible stereoisomers. uwindsor.ca A primary method for the asymmetric synthesis of octan-2-ol is the enantioselective reduction of the prochiral ketone, octan-2-one. This can be achieved using several strategies:

Chiral Reagents: Stoichiometric amounts of a chiral reducing agent can be used to deliver a hydride to one face of the ketone preferentially. york.ac.uk Chirally modified borohydrides and lithium aluminum hydride (LAH) reagents, often modified with ligands derived from chiral natural products like amino acids or BINOL, are effective for this purpose. wikipedia.org

Chiral Catalysts: A more efficient approach involves using a catalytic amount of a chiral substance to direct the reaction. Catalytic hydrogenation using transition metal complexes (like Ruthenium) with chiral ligands (such as BINAP) can reduce ketones with high enantioselectivity. acsgcipr.org Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reductant. wikipedia.org

Stereoselective Catalysis in Alcohol/Ketone Interconversions

The interconversion between octan-2-ol and octan-2-one is a redox process that can be controlled stereoselectively. This is particularly relevant in processes like dynamic kinetic resolution (DKR), where a racemic alcohol is converted into a single enantiomer of a product.

For example, the oxidation of octan-2-ol to octan-2-one can be catalyzed by various metal complexes. Studies have shown that cobalt nanoparticles exhibit high selectivity for the oxidation of this secondary alcohol. ebi.ac.uk Conversely, the stereoselective reduction of octan-2-one can be achieved using biocatalysts, such as ketone reductase or alcohol dehydrogenase enzymes, which often display exquisite enantioselectivity. acsgcipr.org Transition metal catalysts, particularly those based on lanthanoids, have also been employed as Lewis acids to catalyze the enantioselective reduction of octan-2-one with sodium borohydride, yielding the (R)-alcohol preferentially. rsc.org

Analysis of Configuration Retention and Inversion in Nucleophilic Substitution Reactions of Octan-2-ol

When octan-2-ol undergoes a nucleophilic substitution reaction at its chiral carbon center, the stereochemical outcome depends on the reaction mechanism. The hydroxyl group is a poor leaving group, so it is typically first converted to a better leaving group, such as a tosylate (-OTs) or a halide (e.g., -Br).

Sₙ2 Mechanism (Inversion): If a chiral alcohol like (S)-(+)-2-bromooctane (derived from (R)-2-octanol) reacts with a nucleophile, such as hydroxide (B78521) ion (OH⁻), via an Sₙ2 mechanism, the reaction proceeds with a complete inversion of configuration. columbia.edukau.edu.sa The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the leaving group. kau.edu.sa This forces the other three substituents to "invert" their stereochemical arrangement, much like an umbrella flipping inside out in the wind. Thus, (S)-2-bromooctane would yield (R)-(-)-2-octanol. columbia.edu

Sₙ1 Mechanism (Racemization): If the reaction proceeds through an Sₙ1 mechanism, the leaving group departs first, forming a planar, achiral carbocation intermediate. ucsb.edu The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. This leads to a mixture of both retention (the nucleophile attacks from the same side as the leaving group) and inversion products, resulting in a nearly racemic mixture.

The choice between Sₙ1 and Sₙ2 pathways is influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For a secondary alcohol like octan-2-ol, both mechanisms are possible, and the reaction conditions are critical in determining the stereochemical outcome.

Chiral Discrimination and Enantioseparation Techniques

Distinguishing between and separating enantiomers are crucial tasks in stereochemistry.

Spectroscopic Differentiation of Octan-2-ol Enantiomers

While enantiomers have identical spectra under achiral conditions, their properties can be differentiated in a chiral environment. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Standard NMR is "blind" to chirality. nih.gov However, in the presence of a chiral solvating agent or a chiral liquid crystal, the two enantiomers of octan-2-ol can form diastereomeric complexes that are no longer energetically identical. rsc.org This results in distinguishable NMR spectra for the (R) and (S) forms, allowing for the determination of enantiomeric purity.

Another technique explored for chiral discrimination is Fourier transform near-infrared (FT-NIR) spectroscopy. Studies on the enantiomers and racemic mixture of octan-2-ol have shown that while conventional FT-NIR spectra are identical for all forms, two-dimensional (2D) correlation spectroscopy can reveal subtle differences in phenomena like hydrogen bonding, although it does not directly show a strong chiral discrimination effect in this case. researchgate.net

Application of Chiral Octan-2-ol as a Derivatization Reagent in Chromatographic Enantioseparations

Despite the theoretical possibility, the use of enantiomerically pure octan-2-ol to derivatize other racemic compounds for the purpose of enantioseparation is not a reported technique in the reviewed scientific literature. The primary functional group of octan-2-ol, a secondary alcohol, could potentially react with chiral carboxylic acids or other suitable analytes to form diastereomeric esters. However, this specific application has not been explored or documented in available research.

The focus of existing studies lies in the opposite direction: the enantioseparation of octan-2-ol itself. In these cases, racemic octan-2-ol is reacted with a known chiral derivatizing agent to form diastereomers, which are then resolved chromatographically. This approach is used to determine the enantiomeric purity of octan-2-ol samples or to prepare enantiomerically pure forms of the alcohol.

Due to the lack of available research and data on the use of chiral octan-2-ol as a derivatization reagent, no detailed research findings or data tables can be presented for this application. The scientific community has, to date, not published work demonstrating this specific utility for octan-2-ol in chromatographic enantioseparations.

Catalysis and Reaction Mechanisms of Octan 2 Ol and Octan 2 One

Heterogeneous Catalysis in Reactions Involving Octan-2-ol and Octan-2-one

Heterogeneous catalysts are favored in industrial applications for their ease of separation and recyclability. The following subsections detail the use of different solid catalysts in reactions involving octan-2-ol and octan-2-one.

Zeolites, with their well-defined microporous structures and tunable acidity, are effective catalysts for converting alcohols into aromatic hydrocarbons. mdpi.com In the aromatization of 2-octanol (B43104), ZSM-5 zeolites, particularly those ion-exchanged with zinc, have demonstrated high activity and stability. mdpi.com The reaction, typically conducted at temperatures between 623 and 823 K, can yield up to 62% aromatics. mdpi.com

The proposed mechanism involves the initial decomposition of 2-octanol into smaller alkanes and alkenes. mdpi.com The acidic sites of the zeolite catalyze dehydration and the breaking of carbon-carbon bonds, while the zinc ions facilitate the dehydrogenation of alkanes to alkenes. Both the acid sites and zinc ions then catalyze the subsequent aromatization of these intermediates within the zeolite pores. mdpi.com The selectivity towards different aromatic products is influenced by the specific metal ion exchanged into the zeolite, with zinc showing the highest yield of aromatics, followed by gallium, nickel, copper, and iron. mdpi.com

Table 1: Performance of Various Metal Ion-Exchanged MFI Zeolites in the Aromatization of 2-Octanol

The oxidative dehydrogenation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. dtu.dk Metal oxides are commonly employed as catalysts for this transformation. While specific data on tantalum(V)-containing catalysts for the oxydehydrogenation of octan-2-ol to octan-2-one is limited, the general principles of using oxide catalysts are well-established. For instance, copper oxide nanoparticles have been shown to be highly efficient for the aerobic oxidation of various alcohols. dtu.dk Gold catalysts are also effective in the oxidative dehydrogenation of primary and secondary alcohols, yielding aldehydes and ketones with high selectivity. google.com

The reaction mechanism generally involves the adsorption of the alcohol onto the catalyst surface, followed by the abstraction of a hydrogen atom from the hydroxyl group and another from the adjacent carbon atom. The presence of an oxidant, typically oxygen, facilitates the regeneration of the catalyst's active sites. The choice of metal oxide and reaction conditions, such as temperature and oxygen partial pressure, significantly influences the conversion and selectivity of the reaction. researchgate.net

Nanoparticle catalysts offer high surface area and unique electronic properties, making them highly active for various chemical transformations. In the dehydrogenation of octan-2-ol to octan-2-one, platinum nanoparticles stabilized by polyoxometalates and supported on α-alumina have been investigated. technion.ac.il These catalysts have shown activity in the aerobic oxidation of 2-octanol, with the best results achieved using a 5% Pt nanoparticle-polyoxometalate on α-alumina powder, resulting in 18% conversion with 2-octanone (B155638) as the sole product. technion.ac.il

Iron-based nanocatalysts have also been developed for the acceptorless dehydrogenation of alcohols. nih.gov This process is advantageous as it avoids the need for an external hydrogen acceptor. The reaction is typically carried out at reflux in a high-boiling solvent like n-octane, with a base such as potassium tert-butoxide as a co-catalyst. nih.gov While the scope of secondary alcohols is broad, the electronic properties of the substrate can influence the reaction's efficiency. nih.gov

Table 2: Nanoparticle-Mediated Oxidation of Secondary Alcohols

Homogeneous Catalysis Systems

Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions.

Rhodium(I) complexes, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are effective catalysts for the oxygenation of alkenes. rsc.org In the presence of such a catalyst, oct-1-ene can be catalytically oxygenated to octan-2-one at ambient temperature and pressure. rsc.org The reaction also produces triphenylphosphine (B44618) oxide from the triphenylphosphine ligands of the catalyst. The rate of the reaction is sensitive to the concentration of triphenylphosphine. rsc.org

The proposed mechanism suggests the formation of a transient dioxetan at the rhodium center, which then decomposes to yield octan-2-one and other minor products like heptanal. rsc.org This process represents a direct method for converting a terminal alkene into a methyl ketone.

The synthesis of chiral molecules is of great importance, and metal complexes are widely used as catalysts in enantioselective reactions. mdpi.com In processes involving octan-2-ol and octan-2-one, metal-catalyzed dynamic kinetic resolution is a powerful technique. mdpi.com This method combines the enzymatic resolution of a racemic alcohol with the in-situ racemization of the unreacted enantiomer by a metal catalyst. mdpi.com

Ruthenium and iron complexes have been successfully employed for the racemization of secondary alcohols. researchgate.net For instance, a ruthenium complex can be used in combination with a lipase (B570770) to achieve the dynamic kinetic resolution of racemic alcohols, yielding enantiopure esters with high conversion. mdpi.com The mechanism of racemization can involve a redox process with a radical intermediate. mdpi.com Chiral iron(II) complexes have also been used to catalyze the enantioselective mdpi.comdtu.dk O-to-C rearrangement of alkyl vinyl ethers, which can be a step in the synthesis of chiral alcohols. nih.gov

Table 3: Metal Complexes in Enantioselective Synthesis

Compound Index

Mechanistic Investigations of Octan-2-ol and Octan-2-one Reactions

The study of reaction mechanisms for octan-2-ol and octan-2-one provides critical insights into their chemical transformations, particularly in oxidation processes. These investigations involve identifying transient species that are formed during the reaction and quantifying the rates at which these reactions occur.

Kinetic Studies and Determination of Reaction Rate Constants

Kinetic studies are essential for quantifying the speed of a reaction and understanding how factors like temperature and concentration affect it. For octan-2-ol and octan-2-one, kinetic data is particularly important for atmospheric chemistry, where their reactions with hydroxyl radicals (•OH) contribute to their degradation.

Kinetic isotope effect studies on the oxidation of secondary alcohols have provided valuable mechanistic information. The observation of a significant primary kinetic isotope effect (kH/kD) when the α-hydrogen (the hydrogen attached to the same carbon as the hydroxyl group) is replaced with deuterium (B1214612) indicates that the cleavage of this C-H bond is part of the rate-determining step of the oxidation reaction. core.ac.uk This suggests a mechanism where the removal of this hydrogen is a crucial, energy-intensive step, consistent with mechanisms involving hydride transfer or hydrogen atom abstraction. researchgate.net

Specific reaction rate constants for the gas-phase reactions of octan-2-ol and octan-2-one with hydroxyl radicals have been determined. These constants are crucial for modeling the atmospheric lifetime and reactivity of these compounds.

Reaction Rate Constants with Hydroxyl Radical (•OH)

| Compound | Reaction Phase | Rate Constant (k) | Temperature |

|---|---|---|---|

| Octan-2-ol | Vapor-phase | 1.21 x 10-11 cm3/molecule-sec | 25 °C |

| Octan-2-one | Gas-phase | 1.10 x 10-11 cm3/molecule-sec | 35 °C |

Data sourced from PubChem CID 20083 and 8093. nih.govnih.gov

The rate constant for octan-2-ol corresponds to an atmospheric half-life of approximately 32 hours, assuming an average atmospheric concentration of hydroxyl radicals. nih.gov These kinetic data are vital for environmental models that predict the fate and impact of volatile organic compounds.

Biotransformation and Environmental Fate Mechanisms

Biodegradation Pathways of Octan-2-ol and Octan-2-one

The breakdown of octan-2-ol and octan-2-one in the environment is primarily mediated by microbial activity. The specific pathways and rates of degradation can be influenced by the type of microbial community present and the environmental conditions.

The aerobic biodegradation of octan-2-ol, a secondary alcohol, and octan-2-one, a methyl ketone, is an important removal mechanism in environments such as soil and water, as well as in engineered systems like activated sludge treatment plants.

In general, the aerobic degradation of secondary alcohols can proceed through oxidation to the corresponding ketone. In this case, octan-2-ol would be oxidized to octan-2-one. This conversion is a common metabolic step in microorganisms capable of utilizing alcohols as a carbon source.

The subsequent degradation of methyl ketones like octan-2-one can follow several pathways in aerobic bacteria. One common strategy is the insertion of an oxygen atom adjacent to the keto group, a reaction catalyzed by Baeyer-Villiger monooxygenases (BVMOs) nih.gov. This enzymatic reaction is analogous to a chemical Baeyer-Villiger oxidation and results in the formation of an ester. For octan-2-one, this would likely result in the formation of hexyl acetate, which can then be hydrolyzed by esterases into hexanol and acetic acid. These smaller, simpler molecules can then be readily assimilated into central metabolic pathways, such as the beta-oxidation pathway for the fatty alcohol and the citric acid cycle for acetate researchgate.netnih.gov.

Another potential pathway for the degradation of methyl ketones involves the oxidation of the terminal methyl group . This would lead to the formation of a keto acid, which can then be further metabolized.

Studies on the biodegradation of chemical mixtures containing octan-2-one by inoculum from a Danish stream have been conducted. These studies have shown that the degradation of octan-2-one can be subject to a lag phase, the duration of which can be influenced by the presence of other organic compounds nih.gov.

The rate of biodegradation of organic compounds in environmental systems is often described using first-order kinetics, particularly at the low concentrations typically found in the environment nih.govnih.govbiorxiv.org. The first-order rate constant (k) provides a measure of how quickly a compound is degraded.

It is important to note that the biodegradation rates of individual chemicals can be affected by the presence of other substances in a mixture. The degradation of some chemicals may be inhibited or enhanced when they are part of a complex mixture compared to when they are present as single compounds nih.gov.

Several studies have identified microbial genera capable of degrading hydrocarbons and related oxygenated compounds, including those with structural similarities to octan-2-ol and octan-2-one.

In a study investigating the biodegradation of a mixture of chemicals that included octan-2-one, the growth of the microbial community resulted in a consistent proliferation of bacteria belonging to the genera Pseudomonas and Malikia . The genus Pseudomonas is well-known for its metabolic versatility and its ability to degrade a wide range of organic compounds, including hydrocarbons and their derivatives nih.govresearchgate.netnih.gov. For instance, Pseudomonas putida has been shown to acquire the ability to grow on octane (B31449), which is metabolically oxidized to octanol (B41247) nih.gov. Furthermore, Pseudomonas veronii MEK700 has been identified as being capable of degrading short-chain alkyl methyl ketones nih.gov.

In a study on the degradation of a structurally related compound, 1-octylpyrrolidin-2-one, the initial breakdown of the octyl chain was carried out by bacteria of the genus Phenylobacterium. The resulting intermediate was then further degraded by other members of the microbial community, namely Bordetella petrii and Arthrobacter sp. utb.cz. Additionally, various octane-utilizing bacteria have been identified, including species of Burkholderia and Cupriavidus researchgate.net.

While these studies provide strong indications of the types of microorganisms that are likely involved in the degradation of octan-2-ol and octan-2-one, further research is needed to isolate and characterize specific strains that can utilize these compounds as a sole carbon and energy source.

Environmental Transformation Pathways and Products

In addition to direct biodegradation, octan-2-ol can also be formed as a biotransformation product from other environmental contaminants.

Octan-2-ol has been identified as a known environmental transformation product of the herbicide fluroxypyr (B1673483). Fluroxypyr is often formulated as an ester, such as fluroxypyr-1-methylheptyl ester, to improve its uptake by plants. In the environment, this ester can undergo hydrolysis to form fluroxypyr acid and 1-methylheptanol, which is another name for octan-2-ol. This transformation is a critical step in the environmental fate of fluroxypyr-based herbicides. The specific microbial and enzymatic pathways responsible for this ester hydrolysis in various environmental compartments are a subject of ongoing research.

Environmental Partitioning and Mobility Studies

The environmental partitioning and mobility of a chemical describe its tendency to move between different environmental compartments, such as water, soil, and air, and its potential to be transported within these compartments. These characteristics are largely determined by the physicochemical properties of the compound, such as its water solubility, vapor pressure, and its partitioning coefficients between different phases.

A key parameter used to assess the environmental partitioning of organic compounds is the octanol-water partition coefficient (Kow), which is often expressed as its logarithm (log Kow) epa.gov. A higher log Kow value indicates a greater tendency for a compound to partition into organic phases, such as soil organic matter and the fatty tissues of organisms, and a lower affinity for water.

The mobility of a chemical in soil is often characterized by the soil adsorption coefficient (Koc), which measures the tendency of the chemical to adsorb to soil organic carbon chemsafetypro.comchemsafetypro.comecetoc.org. A higher Koc value indicates stronger adsorption to soil particles and therefore lower mobility. Chemicals with low Koc values are more likely to leach through the soil profile and potentially contaminate groundwater chemsafetypro.com. The Koc can be estimated from the Kow, although this relationship is most reliable for nonpolar, neutral organic compounds ecetoc.orgnih.gov.

The following table summarizes some of the key physicochemical properties of octan-2-ol and octan-2-one that influence their environmental partitioning and mobility.

| Property | Octan-2-ol | Octan-2-one | Source |

| Log Kow (Octanol-Water Partition Coefficient) | 2.90 (Experimental) | 2.37 (Experimental) | nih.gov |

| Water Solubility | 1.14 g/L (Predicted) | 0.9 g/L (Experimental) | epa.gov |

| Log Koc (Soil Adsorption Coefficient) | Data not available | Data not available |

Role of Octanol-Water Partition Coefficient (Log Kow) in Environmental Modeling

The octanol-water partition coefficient (Kow), typically expressed in its logarithmic form (Log Kow), is a critical parameter in environmental science for predicting the distribution and fate of chemical compounds in the ecosystem. chemsafetypro.com It quantifies the ratio of a chemical's concentration in a two-phase system of n-octanol and water at equilibrium, serving as a key measure of its hydrophobicity (the tendency to avoid water) and lipophilicity (the affinity for fatty or nonpolar environments). wikipedia.org

In environmental modeling, the Log Kow value is a cornerstone for assessing how a substance like octan-2-ol or octan-2-one will partition among various environmental compartments, including water, soil, air, and living organisms (biota). chemsafetypro.com Chemicals with high Log Kow values are more hydrophobic and tend to adsorb to organic matter in soil and sediments and have a higher potential to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. chemsafetypro.comwikipedia.org Conversely, substances with low Log Kow values are more hydrophilic and prefer to remain in aqueous environments.

Regulatory bodies and environmental assessment models use Log Kow as a screening tool. For instance, chemicals with a Log Kow greater than 5 are often considered to have the potential to bioaccumulate under the Stockholm Convention. wikipedia.org The Log Kow values for octan-2-ol and octan-2-one are below this threshold, suggesting a lower potential for significant bioaccumulation. nih.govscbt.comarkema.com The coefficient is a fundamental input for models that estimate environmental exposure levels and predict the environmental fate of chemicals. chemsafetypro.com

Below is a data table summarizing the reported Log Kow values for octan-2-ol and octan-2-one.

| Compound | Log Kow Value | Reference |

| Octan-2-ol | 2.86 (at 22°C) | arkema.com |

| Octan-2-ol | 2.72 - 2.9 | scbt.com |

| Octan-2-one | 2.37 | nih.gov |

| Octan-2-one | 2.4 | nih.gov |

Mechanisms of Volatilization from Environmental Compartments

Volatilization is a significant process that governs the transfer of chemical substances from soil or water into the atmosphere. The tendency of a compound to volatilize is largely determined by its Henry's Law constant (kH), which relates the partial pressure of the substance in the air to its concentration in water. nih.govwikipedia.org

For both octan-2-ol and octan-2-one, the Henry's Law constants indicate a tendency to volatilize from aqueous surfaces. nih.govwikipedia.org Based on its Henry's Law constant, 2-octanone (B155638) is expected to volatilize from water. nih.gov The volatilization half-life for 2-octanone from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be approximately 5 hours. nih.gov

The process of volatilization from water is often described by the two-film model, which considers resistance to mass transfer in both the liquid film at the water's surface and the gas film in the air above it. usgs.gov Studies on a series of ketones, including 2-octanone, have shown that both liquid-film and gas-film resistances are important factors in their volatilization from water. usgs.gov

In the terrestrial environment, volatilization from moist soil surfaces is expected to be an important fate process for these compounds. echemi.com For a compound like 2-octanone, which has a vapor pressure of 1.35 mm Hg at 25°C, it is predicted to exist almost entirely as a vapor in the ambient atmosphere rather than partitioning to airborne particles. echemi.com

The table below presents the Henry's Law constants for octan-2-ol and octan-2-one.

| Compound | Henry's Law Constant (kH) (atm·m³/mol) | Reference |

| Octan-2-ol | 1.23 x 10⁻⁴ | wikipedia.org |

| Octan-2-one | 1.88 x 10⁻⁴ | nih.gov |

Advanced Spectroscopic and Analytical Characterization

Near-Infrared (NIR) Spectroscopy for Probing Molecular Interactions

Near-infrared (NIR) spectroscopy is a powerful non-destructive technique that is particularly sensitive to vibrations of hydrogen bonds, making it an ideal tool for studying the molecular interactions in alcohols like octan-2-ol.

Studies utilizing NIR spectroscopy have been conducted to investigate the self-association of (R)-(−)-octan-2-ol, (S)-(+)-octan-2-ol, and their racemic mixture in the pure liquid phase. These investigations have revealed that the conventional FT-NIR spectra of the pure enantiomers and the racemic mixture are identical. researchgate.net This identity in the spectra indicates that there is no discernible chiral discrimination effect on the hydrogen bonding and self-association of octan-2-ol under these conditions. The freedom of the OH group in octan-2-ol is thought to contribute to this very small chiral discrimination effect. acs.org

The degree of self-association in octan-2-ol has also been compared to other isomers of octanol (B41247). Research indicates that the extent of self-association diminishes with increased branching in the alcohol structure. The observed trend for the degree of self-association is as follows: octan-1-ol > octan-2-ol > octan-3-ol. researchgate.net This suggests that the position of the hydroxyl group along the carbon chain significantly influences the steric hindrance and, consequently, the formation of hydrogen-bonded aggregates.

| Octanol Isomer | Relative Degree of Self-Association |

|---|---|

| Octan-1-ol | Highest |

| Octan-2-ol | Intermediate |

| Octan-3-ol | Lowest |

Two-dimensional (2D) Fourier transform NIR correlation spectroscopy has been employed to analyze the effect of temperature on the self-association of octan-2-ol. researchgate.net This advanced technique helps in the resolution of overlapping spectral features and provides insights into the sequence of molecular events. The asynchronous 2D correlation spectra of all studied samples of octan-2-ol (chiral and racemic) show the development of peaks that are attributed to the free terminal hydroxyl (OH) groups in open-chain associates. researchgate.net This observation is significant as it reveals a notable population of linear hydrogen-bonded species in liquid octan-2-ol. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of octan-2-ol and octan-2-one, especially in complex mixtures. Gas chromatography, in particular, is a widely used technique for this purpose.

Gas chromatography (GC) is a robust analytical technique for the qualitative and quantitative analysis of volatile compounds like octan-2-ol and octan-2-one. In GC, the separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature used for qualitative identification. The area under the chromatographic peak is proportional to the amount of the compound, allowing for quantitative analysis. Data for the gas chromatographic analysis of 2-octanol (B43104) is available in databases such as the NIST WebBook. nist.gov

Due to the chiral nature of octan-2-ol, separating its enantiomers, (R)-(−)- and (S)-(+)-octan-2-ol, requires a chiral environment. Enantioselective gas chromatography is the method of choice for this purpose. This can be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Modified cyclodextrins are commonly used as CSPs for the separation of chiral compounds, including alcohols. gcms.cz

Alternatively, chiral derivatization can be employed. In this approach, the enantiomers of octan-2-ol are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. A common derivatization reaction for alcohols is acylation, for instance, with acetic acid, to form the corresponding esters. nih.gov The choice of the derivatizing agent is crucial to achieve good resolution of the diastereomeric products. nih.gov

| Technique | Principle | Example |

|---|---|---|

| Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral column coating. | Modified β-cyclodextrin bonded to a dimethylpolysiloxane column. nih.gov |

| Chiral Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on an achiral column. | Acylation with acetic acid to form diastereomeric esters. nih.gov |

Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for the structural elucidation of molecules and for the detection of trace amounts of substances.

When coupled with gas chromatography (GC-MS), it becomes a potent combination for separating and identifying components in a mixture. The mass spectrum of a compound provides a unique fragmentation pattern that acts as a molecular fingerprint.

For octan-2-ol , being a secondary alcohol, its mass spectrum typically shows a small or absent molecular ion peak. chemistrynotmystery.com Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org

The mass spectrum of octan-2-one displays a molecular ion peak at an m/z of 128. chegg.com Key fragment ions are observed at m/z values of 113, 58, and 43. chegg.com The formation of the ion at m/z 58 is attributed to a characteristic rearrangement reaction for ketones known as the McLafferty rearrangement. libretexts.orgchegg.com

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Characteristic Fragmentation |

|---|---|---|---|

| Octan-2-ol | 130 (often weak or absent) | - | Alpha-cleavage, Dehydration |

| Octan-2-one | 128 | 113, 58, 43 | McLafferty Rearrangement (produces m/z 58) |

The high sensitivity of mass spectrometry also makes it an excellent technique for trace analysis, enabling the detection and quantification of very low levels of octan-2-ol and octan-2-one in various matrices.

Infrared (IR) Spectroscopy for Functional Group and Structural Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. mit.edubellevuecollege.edu It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb the radiation at frequencies corresponding to their natural vibrational modes. mit.eduponder.ing This absorption pattern creates a unique spectral fingerprint for the molecule, allowing for the identification of its constituent functional groups and aiding in structural elucidation. mit.edu

The IR spectrum is typically a plot of absorbance or transmittance versus the wavenumber (cm⁻¹) of the radiation. mit.edu Different types of bonds and functional groups absorb in characteristic regions of the IR spectrum. ponder.ing For instance, the region from 1500 cm⁻¹ to 3500 cm⁻¹ is often useful for identifying specific functional groups. pressbooks.pub By analyzing the position, intensity, and shape of the absorption bands, chemists can deduce the presence of groups like hydroxyl (-OH) or carbonyl (C=O), which are central to the structures of octan-2-ol and octan-2-one, respectively. mit.edupressbooks.pub

Octan-2-ol

The IR spectrum of octan-2-ol is defined by the presence of a hydroxyl (-OH) group and its alkyl backbone. The most prominent feature in the spectrum of an alcohol is the O-H stretching vibration. tutorchase.comlibretexts.org This absorption appears as a strong and characteristically broad band in the region of 3600-3200 cm⁻¹. ponder.ingtutorchase.comfiveable.me The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent octan-2-ol molecules. pressbooks.pubtutorchase.comlibretexts.org

Another key absorption for identifying the alcohol functional group is the C-O stretching vibration, which is typically found in the 1300-1000 cm⁻¹ range. tutorchase.com The spectrum also displays strong absorption bands between 2960 and 2850 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the octane (B31449) chain. pressbooks.publibretexts.org The presence of these absorptions confirms the saturated hydrocarbon nature of the molecule.

Table 1: Characteristic Infrared Absorption Bands for Octan-2-ol

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Appearance of Band |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Strong |

Octan-2-one

The infrared spectrum of octan-2-one is dominated by the absorption of its carbonyl (C=O) functional group. The C=O stretching vibration in ketones gives rise to a very strong and sharp absorption band, which is one of the most easily identifiable peaks in an IR spectrum. mit.eduspectroscopyonline.com For saturated, open-chain ketones like octan-2-one, this characteristic peak appears in the range of 1725-1705 cm⁻¹. libretexts.orgfiveable.me Specifically, the carbonyl stretch for 2-octanone (B155638) is observed at approximately 1716-1715 cm⁻¹. spectroscopyonline.comcsbsju.edu

Similar to octan-2-ol, the IR spectrum of octan-2-one also features prominent C-H stretching bands from its alkyl groups. These absorptions are typically observed in the 3000-2850 cm⁻¹ region. mit.educsbsju.edu The presence of the strong carbonyl peak alongside the alkyl C-H stretches is a clear indicator of a ketone structure. csbsju.edu Unlike aldehydes, ketones lack the characteristic C-H stretching peaks around 2750 and 2850 cm⁻¹ associated with the aldehyde functional group, which helps in distinguishing between the two. pressbooks.publibretexts.org

Table 2: Characteristic Infrared Absorption Bands for Octan-2-one

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Appearance of Band |

|---|---|---|---|

| Carbonyl (C=O) | C=O Stretch | 1725 - 1705 | Strong, Sharp |

Molecular Modeling and Theoretical Chemistry of Octan 2 Ol and Octan 2 One

Quantum Mechanical (QM) Studies of Molecular Structure, Stability, and Conformational Isomerism

Quantum mechanical calculations are pivotal in determining the three-dimensional structures and relative stabilities of the various conformations of octan-2-ol and octan-2-one. These calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the potential energy surface of these molecules.

For flexible molecules like octan-2-ol and octan-2-one, a multitude of conformers can exist due to the rotation around single bonds. The long alkyl chain allows for numerous spatial arrangements, each with a distinct energy level. The stability of these conformers is governed by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding in the case of octan-2-ol.

A study focusing on a series of methyl n-alkyl ketones, including octan-2-one, has identified at least two distinct conformers for each molecule through microwave spectroscopy, supported by quantum chemical calculations. researchgate.net These conformers are characterized by their symmetry. One conformer possesses C1 symmetry (no symmetry elements), while the other has Cs symmetry (a plane of symmetry). researchgate.net

The stability of these conformers is influenced by the orientation of the long alkyl chain relative to the carbonyl group. The barrier to internal rotation of the acetyl methyl group was found to be a key parameter that differs between the conformers, acting as a "structural detector". researchgate.net For the C1 conformers of the studied methyl n-alkyl ketones, the barrier to internal rotation of the acetyl methyl group was consistently determined to be around 240 cm⁻¹. researchgate.net In contrast, the Cs conformers exhibited a lower barrier of approximately 180 cm⁻¹. researchgate.net

| Conformer Symmetry | Approximate Rotational Barrier (cm⁻¹) |

|---|---|

| C1 | 240 |

| Cs | 180 |

Computational Prediction and Validation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. For octan-2-ol and octan-2-one, several reaction mechanisms can be theoretically explored.

A significant reaction pathway for secondary alcohols like octan-2-ol is acid-catalyzed dehydration to form alkenes. Computational studies on the dehydration of various secondary alcohols have shown that the reaction mechanism can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway. acs.orgelsevierpure.comresearchgate.net The dominant mechanism is often dependent on the specific structure of the alcohol and the reaction conditions. acs.orgelsevierpure.comresearchgate.net Theoretical investigations have indicated that for many secondary alcohols, the E1 mechanism, which involves the formation of a carbocation intermediate, is generally favored. acs.orgelsevierpure.comresearchgate.net

For octan-2-one, a key reaction mechanism that can be computationally explored is keto-enol tautomerism. This process involves the interconversion between the keto form (octan-2-one) and its corresponding enol tautomer. Quantum chemical calculations, particularly DFT methods, have been successfully used to model the keto-enol tautomerism of various ketones. comporgchem.comorientjchem.orgresearchgate.net These studies typically calculate the relative energies of the keto and enol forms, as well as the energy barrier for the tautomerization reaction, which proceeds through a transition state. orientjchem.org The stability of the enol form is influenced by factors such as substitution, conjugation, and intramolecular hydrogen bonding. comporgchem.com For a simple methyl ketone like octan-2-one, the equilibrium is expected to heavily favor the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. nih.gov

| Compound | Reaction | Predicted Dominant Mechanism | Key Intermediate/State |

|---|---|---|---|

| Octan-2-ol | Acid-Catalyzed Dehydration | E1 | Secondary Carbocation |

| Octan-2-one | Keto-Enol Tautomerism | Proton Transfer | Transition State |

Theoretical Exploration of Chiral Interactions and Discrimination

Octan-2-ol is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): (R)-octan-2-ol and (S)-octan-2-ol. The theoretical exploration of how these enantiomers interact differently with other chiral molecules is a fundamental aspect of understanding chiral recognition.

The basis for chiral discrimination at the molecular level is the formation of transient diastereomeric complexes between the enantiomers of octan-2-ol and a chiral selector molecule. These diastereomeric complexes have different energies and geometries, which can be modeled using quantum mechanical methods. The widely accepted "three-point interaction model" posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the enantiomer, with at least one of these interactions being stereochemically dependent.

For octan-2-ol, these interactions can include hydrogen bonding involving the hydroxyl group, van der Waals interactions with the alkyl chain, and repulsive steric interactions. Theoretical models can be constructed to simulate the interaction of (R)- and (S)-octan-2-ol with a known chiral selector. By calculating the interaction energies for the formation of the two diastereomeric complexes, it is possible to predict which enantiomer will bind more strongly.

Computational studies on the hydrogen bonding in alcohol clusters have shown that the orientation and strength of these bonds are highly sensitive to the stereochemistry of the interacting molecules. researchgate.netpsu.edursc.orgrsc.org For chiral alcohols, the formation of homochiral and heterochiral dimers can be investigated computationally to understand the energetic preferences for self-association. These theoretical explorations are crucial for designing effective chiral separation media and for understanding the role of chirality in biological systems.

Biological Roles and Interactions Non Human Contexts

Octan-2-ol as a Constituent of Plant Metabolomes and Volatile Oils

Octan-2-ol is a recognized secondary alcohol and volatile oil component found within the metabolome of various plants. nih.gov As a volatile organic compound (VOC), it contributes to the characteristic aroma of certain plant species. These VOCs are synthesized through complex enzymatic pathways, often stemming from the metabolism of fatty acids. uliege.be The presence of such compounds is crucial for the plant's interaction with its environment, including defense mechanisms and attracting pollinators.

Occurrence and Biosynthesis in Specific Plant Species (e.g., Daphne odora, Zea mays)

Scientific databases have documented the presence of octan-2-ol in specific plant species, including the winter daphne (Daphne odora) and corn (Zea mays). nih.gov In plants, the biosynthesis of fatty alcohols and related volatile compounds is often initiated by the disruption of cell membranes, which triggers a cascade of enzymatic reactions. uliege.be This process, known as the lipoxygenase (LOX) pathway, converts C18 polyunsaturated fatty acids, such as linoleic and linolenic acids, into shorter-chain aldehydes and alcohols. uliege.be While the precise, step-by-step biosynthetic pathway leading to octan-2-ol in Daphne odora and Zea mays is a subject of ongoing research, it is understood to be part of the broader metabolic network that produces a diverse array of volatile compounds essential for the plant's life cycle.

Table 1: Documented Occurrence of Octan-2-ol in Selected Plant Species

| Plant Species | Common Name | Reference |

|---|---|---|

| Daphne odora | Winter Daphne | nih.gov |

Octan-2-ol and Octan-2-one in Olfactory Perception Mechanisms in Animal Models

The sense of smell, or olfaction, is initiated when volatile molecules like octan-2-ol and octan-2-one bind to and activate specific olfactory receptors (ORs) located in the nasal passages of animals. proquest.com This interaction triggers a neural signal to the brain, which is then interpreted as a specific scent. americanscientist.org Each odorant can activate a unique combination of ORs, and each receptor can be activated by several structurally related molecules, creating a complex combinatorial code that allows animals to distinguish between a vast array of different odors. proquest.comamericanscientist.org Ketones, such as octan-2-one, and alcohols, like octan-2-ol, represent distinct classes of odorants that elicit specific patterns of receptor activation. nih.govepa.gov

Enantiomeric Discrimination and Receptor-Ligand Interactions in Olfactory Systems

Octan-2-ol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms known as enantiomers: (R)-(-)-octan-2-ol and (S)-(+)-octan-2-ol. Olfactory systems in animals are often capable of distinguishing between such enantiomers, perceiving them as having distinct scents. This chiral discrimination is a direct result of the specific three-dimensional interactions between the odorant molecule (the ligand) and the binding pocket of the olfactory receptor. thegoodscentscompany.com

The activation of an OR depends on a precise fit and interaction between the odorant and the receptor protein. Because the receptors themselves are chiral (being composed of L-amino acids), they can interact differently with the two enantiomers of a chiral odorant. This can lead to one enantiomer binding more strongly or activating the receptor more effectively than the other, resulting in a perceivable difference in odor quality or intensity. This principle of enantiomeric discrimination is a fundamental aspect of receptor-ligand interactions throughout chemosensory systems.

Mechanistic Roles as Fatty Alcohols in Biological Systems

Octan-2-ol belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols with a chain of at least six carbon atoms. wikipedia.org These molecules play fundamental roles in the biology of organisms as both energy sources and structural components.

Function as Biological Nutrients and Membrane Stabilizers (Mechanistic Basis)

As biological nutrients, fatty alcohols can be metabolized by organisms to produce energy. Through oxidation processes, the long carbon chain of a fatty alcohol can be broken down, releasing energy that is captured in the form of ATP.

In their structural capacity, fatty alcohols are crucial modulators of biological membrane properties. nih.gov Cell membranes are composed of a lipid bilayer, and the insertion of alcohol molecules can alter the physical characteristics of this bilayer, including its fluidity, thickness, and elasticity. nih.govnih.gov Longer-chain alcohols, by inserting their hydrophobic tails among the fatty acid chains of the membrane lipids, can increase intermolecular interactions and reduce the mobility of the lipid molecules. This action can decrease membrane fluidity and enhance the stability of the bilayer. biorxiv.orgfao.org This stabilizing effect is critical for maintaining membrane integrity and function, particularly under conditions of environmental stress. nih.gov

Octan-2-ol as a Bacterial Metabolite

Certain bacteria are capable of producing octan-2-ol as a metabolic byproduct. Studies have shown that bacterial enzyme systems can oxidize hydrocarbons like octane (B31449) to form the corresponding alcohol, octanol (B41247). acs.org For instance, research on Escherichia coli has demonstrated its ability to produce long-chain alcohols, including octanol. The addition of precursor fatty acids, such as octanoic acid, to the culture medium can significantly increase the production of the corresponding alcohol. nih.govresearchgate.net This indicates that some bacteria possess the enzymatic machinery to convert fatty acids into fatty alcohols. These metabolites can be released into the environment as volatile compounds. Furthermore, microorganisms are recognized as promising sources for a wide variety of lipids, including fatty alcohols and wax esters, which are valuable for numerous industrial applications. aocs.org

Green Chemistry and Sustainable Chemical Engineering Applications

Development of Environmentally Benign Synthetic Routes for Octan-2-ol and Octan-2-one

Traditional chemical syntheses often rely on harsh reagents, generate significant waste, and consume large amounts of energy. Green chemistry principles aim to mitigate these environmental impacts by designing safer and more efficient chemical processes. The synthesis of octan-2-ol and octan-2-one is an area where these principles are being actively applied.

One approach to a greener synthesis of octan-2-one involves the dehydrogenation of 2-octanol (B43104). Research has shown that this conversion can be achieved with almost quantitative yield using a copper chromite catalyst in the liquid phase. The product can then be recovered through filtration and purified by distillation prepchem.com. Another method involves the acceptorless dehydrogenation of 2-octanol using supported cobalt catalysts. For instance, a Co/TiO2 P25 catalyst has demonstrated high conversion rates of 2-octanol to 2-octanone (B155638), with selectivity ranging from 90% to over 99% researchgate.net. These catalytic methods represent a more environmentally friendly alternative to traditional oxidation reactions that often use stoichiometric amounts of hazardous oxidizing agents.

The synthesis of octan-2-ol can also be approached through greener methods. For example, acid-catalyzed hydration of 1-octene can produce 2-octanol quora.com. While this method is conceptually straightforward, the development of solid acid catalysts can further enhance its environmental profile by minimizing corrosive and difficult-to-separate liquid acids.

Integration of Biocatalysis in Sustainable Production Cycles